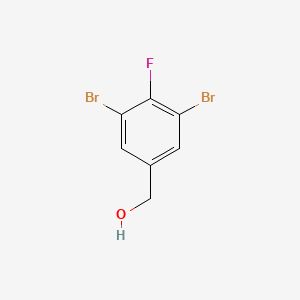

3,5-Dibromo-4-fluorobenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dibromo-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTSHXAJXFOQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,5 Dibromo 4 Fluorobenzyl Alcohol

Strategic Approaches to Aryl Halide Functionalization

The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. The specific placement of two bromine atoms and one fluorine atom in 3,5-Dibromo-4-fluorobenzyl alcohol presents a significant regiochemical challenge that can be addressed through various strategic approaches.

Direct halogenation of an unsubstituted or monosubstituted aromatic ring is a common method for introducing halogen substituents. However, achieving the specific 3,5-dibromo-4-fluoro substitution pattern on a benzyl (B1604629) alcohol scaffold through direct halogenation is fraught with challenges.

Direct fluorination of aromatic compounds using elemental fluorine (F2) is highly exothermic and often non-selective, leading to mixtures of products and potential degradation of the starting material. wikipedia.org Reagents like Selectfluor are used for electrophilic fluorination, but these are typically employed at earlier stages of a synthetic sequence on more robust precursors rather than on a functionalized benzyl alcohol. guidechem.com

Electrophilic bromination of aromatic compounds is a more common and controllable process, typically employing molecular bromine (Br2) with a Lewis acid catalyst such as FeBr3. libretexts.org The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the ring. libretexts.org In the case of a precursor like 4-fluorobenzyl alcohol, the hydroxyl and fluoro groups are both ortho-, para-directing. This would likely lead to bromination at positions 2 and 6 (ortho to the fluorine and meta to the hydroxymethyl group) or position 3 (ortho to the hydroxymethyl and meta to the fluorine), rather than the desired 3,5-substitution pattern. The transformation of tertiary benzyl alcohols into vicinal halo-substituted derivatives using N-halosuccinimides has been reported, proceeding through dehydration to an alkene followed by halohydrin formation, a pathway not applicable to primary benzyl alcohols for this specific substitution pattern. mdpi.com

A more viable strategy involves the synthesis of a correctly substituted aromatic precursor, which is then converted to the benzyl alcohol. A logical precursor is 3,5-dibromo-4-fluorotoluene (B2616299). The synthesis of this intermediate can be envisioned through a multi-step sequence, for instance, starting from 4-fluoroaniline (B128567). The amino group is a strong activating and ortho-, para-directing group. Bromination of 4-fluoroaniline would yield 2,6-dibromo-4-fluoroaniline. Subsequent removal of the amino group via a Sandmeyer-type reaction (diazotization followed by reduction with, for example, hypophosphorous acid) would not yield the desired product.

A more direct, albeit challenging, route could involve the dibromination of 4-fluorotoluene (B1294773). The methyl group is ortho-, para-directing, as is the fluorine atom. Bromination of 4-fluorotoluene in glacial acetic acid with an iron and iodine catalyst system has been shown to produce a mixture of monobrominated isomers, with 3-bromo-4-fluorotoluene (B1266451) and 2-bromo-4-fluorotoluene (B74383) being the main products. prepchem.comgoogle.com Further bromination of this mixture would likely lead to a complex mixture of dibrominated products.

A more regioselective approach might start with an aniline (B41778) derivative that allows for directed bromination. For example, the synthesis of 3,5-dibromotoluene (B156392) can be achieved starting from 4-methyl aniline (p-toluidine). doubtnut.com A similar strategy could be applied starting with 3-fluoro-4-methylaniline, where the directing effects of the amino and fluoro groups could facilitate the desired bromination pattern.

Once a precursor like 3,5-dibromo-4-fluorotoluene is obtained, it can be converted to the target benzyl alcohol. This can be achieved by radical bromination of the benzylic methyl group to form 3,5-dibromo-4-fluorobenzyl bromide, followed by nucleophilic substitution with a hydroxide (B78521) source. Alternatively, the methyl group can be oxidized to a carboxylic acid (3,5-dibromo-4-fluorobenzoic acid) or an aldehyde (3,5-dibromo-4-fluorobenzaldehyde), which are then reduced to the final product as described in the following sections.

Reduction Pathways for Carboxylic Acid and Aldehyde Precursors

The reduction of an aromatic carboxylic acid or aldehyde is a common and effective method for the synthesis of benzyl alcohols. This approach is particularly useful when the desired substitution pattern is more easily achieved on the oxidized precursor.

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of aldehydes to primary alcohols. This method typically involves the use of a heterogeneous catalyst, such as palladium, platinum, or ruthenium on a carbon support (Pd/C, Pt/C, Ru/C), under a hydrogen atmosphere. acs.org The choice of catalyst and reaction conditions can be crucial for achieving high selectivity and avoiding side reactions, such as hydrodehalogenation (replacement of a halogen atom with hydrogen).

For the hydrogenation of substituted benzaldehydes, ruthenium- and platinum-based catalysts often show good selectivity for the alcohol product over hydrodeoxygenation to the corresponding toluene (B28343). researchgate.net Palladium catalysts, while highly active, can sometimes promote the formation of toluene as a byproduct. researchgate.net The presence of electron-withdrawing halogen substituents on the aromatic ring can influence the reaction rate. researchgate.net Recently, manganese-based homogeneous catalysts have emerged as efficient and chemoselective catalysts for aldehyde hydrogenation under mild, base-free conditions. nih.gov

Table 1: Representative Conditions for Catalytic Hydrogenation of Substituted Benzaldehydes

| Catalyst | Substrate Type | Solvent | Temperature (°C) | Pressure (bar H₂) | Selectivity for Alcohol |

| Ru/CMK-3 | Halogen-substituted benzaldehydes | Isopropanol | 80 | 20 | High |

| Pd/C | Benzaldehyde (B42025) | Ethanol (B145695) | 25 | 1 | Moderate to High (Toluene byproduct) |

| [Mn(PNP-iPr)(CO)₂(H)] | Aromatic aldehydes | THF | 25 | 50 | Very High (Chemoselective) |

| Pt/TiO₂ | Aldehydes | Water | 25-100 | N/A | High (synergistic effect with solvent) acs.org |

For the specific case of 3,5-dibromo-4-fluorobenzaldehyde (B6150715), a ruthenium or manganese-based catalyst would be a logical choice to minimize the risk of C-Br bond cleavage, which can be a significant side reaction with palladium catalysts under certain conditions.

Hydride-based reducing agents are a cornerstone of organic synthesis for the conversion of carbonyl compounds to alcohols. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones. masterorganicchemistry.comyoutube.com It is generally unreactive towards carboxylic acids and esters under standard conditions (e.g., in methanol (B129727) or ethanol at room temperature). commonorganicchemistry.com

However, the reactivity of NaBH₄ towards carboxylic acids can be enhanced by using additives or specific reaction conditions. For example, the combination of NaBH₄ with a catalyst like SiO₂@FeSO₄ has been shown to reduce aromatic carboxylic acids to alcohols under solvent-free conditions. ijcce.ac.ir Another approach involves the in-situ conversion of the carboxylic acid to a more reactive species. A known process for the synthesis of 3-bromo-4-fluorobenzyl alcohol involves reacting 3-bromo-4-fluoro-benzoic acid with a chloroformate in the presence of a base to form a mixed anhydride, which is then readily reduced by aqueous sodium borohydride.

The direct reduction of 3,5-dibromo-4-fluorobenzaldehyde to the corresponding benzyl alcohol can be readily achieved with sodium borohydride in a protic solvent like methanol or ethanol at room temperature. researchgate.net

Table 2: Hydride Reduction of Aromatic Aldehydes and Carboxylic Acids

| Reagent | Precursor | Solvent | Temperature (°C) | Product | Yield (%) |

| NaBH₄ | 3,5-Dibromo-4-fluorobenzaldehyde | Methanol | 0-25 | 3,5-Dibromo-4-fluorobenzyl alcohol | High |

| NaBH₄ / Methyl Chloroformate / Triethylamine | 3-Bromo-4-fluorobenzoic acid | Tetrahydrofuran / Water | 10-25 | 3-Bromo-4-fluorobenzyl alcohol | 95 |

| NaBH₄ / SiO₂@FeSO₄ | Benzoic Acid | Solvent-free | 25-80 | Benzyl alcohol | High |

Novel Synthetic Routes via Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. researchgate.net This approach offers high atom economy and synthetic efficiency. While no specific MCR for the direct synthesis of 3,5-Dibromo-4-fluorobenzyl alcohol has been reported, the principles of MCRs can be applied to construct highly substituted aromatic systems.

For instance, MCRs that utilize benzyl alcohols directly are of particular interest. Some methods involve the in-situ, palladium-catalyzed dehydrogenation of a benzyl alcohol to the corresponding aldehyde, which then participates in a subsequent multicomponent coupling. prepchem.comresearchgate.net This strategy could potentially be adapted by starting with a simpler, commercially available benzyl alcohol and building the complexity on the aromatic ring through the MCR.

Another approach could be a variation of the Ugi or Passerini reaction. The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. While the standard Ugi reaction does not yield a benzyl alcohol directly, modifications and post-MCR transformations could be designed. For example, a hypothetical Ugi-type reaction could be envisioned using 3,5-dibromo-4-fluorobenzaldehyde, a suitable amine, an isocyanide, and a carboxylic acid component that could be later cleaved or transformed to reveal a hydroxymethyl group. This remains a theoretical application but highlights the potential for developing novel and efficient synthetic routes using MCR methodologies.

Exploration of Chemo- and Regioselectivity in Complex Aromatic Alcohol Syntheses

Chemoselectivity and regioselectivity are fundamental concepts in organic synthesis that dictate the outcome of chemical reactions on molecules with multiple functional groups or reactive sites. slideshare.netpediaa.com In the context of synthesizing 3,5-Dibromo-4-fluorobenzyl alcohol, achieving high regioselectivity is crucial to ensure the correct placement of the bromine and fluorine atoms, as well as the benzyl alcohol moiety on the aromatic ring. wikipedia.orgnumberanalytics.com

The substitution pattern of an aromatic ring is governed by the electronic properties of the substituents already present. wikipedia.org In a potential precursor to 3,5-Dibromo-4-fluorobenzyl alcohol, the directing effects of the halogen substituents must be carefully considered. Halogens are deactivating groups yet are ortho-, para-directing for electrophilic aromatic substitution. The synthesis of a polysubstituted benzene (B151609) ring like that in the target molecule often involves a multi-step sequence where the order of introduction of substituents is key to achieving the desired regioisomer.

For instance, a plausible synthetic strategy might start from a fluorinated aromatic compound. The fluorine atom would direct subsequent electrophilic bromination to the ortho and para positions. To achieve the 3,5-dibromo pattern relative to the fluorine at position 4, a starting material other than 4-fluorotoluene or 4-fluorobenzoic acid might be necessary, or a strategy involving a blocking group or an isomerization step might be employed. The final step would likely be the reduction of a corresponding benzaldehyde or benzoic acid derivative to the benzyl alcohol.

Table 1: Factors Influencing Regioselectivity in the Synthesis of Halogenated Benzyl Alcohols

| Synthetic Step | Influencing Factors | Desired Outcome for 3,5-Dibromo-4-fluorobenzyl alcohol Synthesis | Potential Challenges |

| Bromination | Directing effects of existing substituents (e.g., -F, -CH₂OH, or precursor group), steric hindrance, reaction conditions (catalyst, temperature). | Introduction of two bromine atoms meta to the eventual alcohol group and ortho/meta to the fluorine atom. | Formation of undesired regioisomers due to competing directing effects. Over-bromination leading to tri- or tetra-brominated products. |

| Formylation/Carboxylation | Choice of formylating/carboxylating agent, catalyst, directing group effects. | Introduction of a formyl or carboxyl group at the desired position to be reduced to the alcohol. | Poor regioselectivity leading to a mixture of isomeric products, requiring difficult purification. |

| Reduction | Choice of reducing agent, chemoselectivity. | Selective reduction of a carbonyl group (aldehyde or carboxylic acid) to an alcohol without affecting the halogen substituents. | Reduction of halogen atoms (dehalogenation) as an undesired side reaction. |

Controlling these factors through careful selection of reagents, catalysts, and reaction conditions is paramount for the successful and efficient synthesis of 3,5-Dibromo-4-fluorobenzyl alcohol. durgapurgovtcollege.ac.in

Stereoselective and Enantioselective Approaches to 3,5-Dibromo-4-fluorobenzyl alcohol

The target molecule, 3,5-Dibromo-4-fluorobenzyl alcohol, is achiral as it does not possess a stereocenter. However, the principles of stereoselective and enantioselective synthesis are highly relevant in the broader context of producing chiral derivatives or when a synthetic route proceeds through a chiral intermediate. acs.orgnih.gov For example, if this alcohol were a precursor to a more complex, chiral molecule, ensuring its high purity would be essential.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. nih.gov A common strategy for synthesizing chiral benzyl alcohols is the asymmetric reduction of the corresponding prochiral ketone or aldehyde. organic-chemistry.orgnih.gov This can be achieved using chiral catalysts, such as those based on transition metals complexed with chiral ligands, or through biocatalysis.

While not directly applicable to the synthesis of the achiral 3,5-Dibromo-4-fluorobenzyl alcohol, if a chiral analogue were the target (e.g., α-methyl-3,5-dibromo-4-fluorobenzyl alcohol), these methods would be indispensable.

Table 2: Conceptual Enantioselective Approaches for Chiral Benzyl Alcohol Synthesis

| Method | Catalyst/Reagent Type | Example | Potential Application |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes (e.g., with BINAP ligand) | Asymmetric reduction of 3,5-dibromo-4-fluoroacetophenone | Synthesis of enantiomerically pure α-methyl-3,5-dibromo-4-fluorobenzyl alcohol. |

| Chiral Borane Reduction | Corey-Bakshi-Shibata (CBS) catalysts | Enantioselective reduction of 3,5-dibromo-4-fluorobenzaldehyde (if a suitable prochiral handle is present) | Could be applied to derivatives to create a stereocenter. |

| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) from various microorganisms | Reduction of a prochiral ketone precursor using a specific ADH | Production of a single enantiomer of a chiral halogenated benzyl alcohol. researchgate.net |

The development of such stereoselective methods is a major focus of modern organic synthesis, allowing for the creation of complex, biologically active molecules with high precision. nih.govdicp.ac.cn

Green Chemistry Principles in 3,5-Dibromo-4-fluorobenzyl alcohol Synthesis

Green chemistry is a design philosophy that aims to minimize the environmental impact of chemical processes. sigmaaldrich.comvapourtec.com The twelve principles of green chemistry provide a framework for creating safer, more efficient, and more sustainable synthetic methods. numberanalytics.comsolubilityofthings.comacs.org

Solvent-Free and Atom-Economical Synthetic Protocols

Two key principles of green chemistry are maximizing atom economy and minimizing the use of auxiliary substances like solvents. acs.org Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. jocpr.comprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts.

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating solvent waste, which is a major contributor to pollution from the chemical industry. acs.orgresearchgate.net These reactions can sometimes be facilitated by techniques such as microwave irradiation, which can lead to shorter reaction times and higher yields. organic-chemistry.org A metal-free synthesis of benzyl alcohols from p-toluenesulfonylhydrazones using water as a solvent is an example of a greener approach. organic-chemistry.orgthieme-connect.com

Table 3: Comparison of a Hypothetical Traditional vs. Green Synthesis of 3,5-Dibromo-4-fluorobenzyl alcohol

| Feature | Traditional Approach (Hypothetical) | Greener Approach (Hypothetical) | Green Chemistry Principle Addressed |

| Halogenation | Use of excess elemental bromine in a chlorinated solvent (e.g., CCl₄). | Catalytic bromination using HBr and an oxidant (e.g., H₂O₂) or a biocatalytic approach. | Less Hazardous Chemical Syntheses, Safer Solvents. |

| Carbonyl Introduction | Friedel-Crafts acylation using an acyl halide and a stoichiometric amount of a Lewis acid (e.g., AlCl₃). | Catalytic carbonylation or a direct C-H activation/functionalization method. | Atom Economy, Catalysis. acs.org |

| Reduction | Reduction of a carboxylic acid with a metal hydride like LiAlH₄, which has poor atom economy. | Catalytic hydrogenation over a recyclable catalyst or biocatalytic reduction with an alcohol dehydrogenase. | Atom Economy, Catalysis. acs.org |

| Solvent Use | Use of volatile organic compounds (VOCs) for each step and for purification. | Use of water, supercritical fluids, or solvent-free conditions. nih.gov | Safer Solvents and Auxiliaries. |

By designing synthetic routes that are more atom-economical and reduce or eliminate the use of hazardous solvents, the environmental footprint of producing specialty chemicals like 3,5-Dibromo-4-fluorobenzyl alcohol can be significantly reduced. acs.orgresearchgate.net

Biocatalytic Transformations for Halogenated Benzyl Alcohols

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a powerful tool in green chemistry. nih.gov Enzymes operate under mild conditions (pH, temperature, pressure), are biodegradable, and often exhibit exceptional chemo-, regio-, and stereoselectivity. nih.gov

For the synthesis of halogenated benzyl alcohols, several classes of enzymes are of particular interest:

Halogenases: These enzymes can introduce halogen atoms (Cl, Br, I) onto organic molecules with high regioselectivity. researchgate.netacs.org Flavin-dependent halogenases (FDHs), for example, can halogenate electron-rich aromatic rings using a halide salt, offering a green alternative to traditional methods that use hazardous reagents. chemrxiv.org The use of a halogenase could potentially direct the bromination of a 4-fluorinated precursor to the desired 3,5-positions.

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the synthetic direction, they are highly effective for the reduction of carbonyl compounds to alcohols. nih.gov An ADH could be used to reduce 3,5-dibromo-4-fluorobenzaldehyde to the target alcohol. A key advantage is that by selecting the appropriate enzyme, this reduction can be performed with near-perfect enantioselectivity to produce chiral alcohols. nih.govresearchgate.net

Halohydrin Dehalogenases (HHDH): These enzymes are involved in the dehalogenation of haloalcohols but can also catalyze the reverse reaction, the opening of epoxides with various nucleophiles, including halides. researchgate.net This provides a pathway for the synthesis of chiral haloalcohols.

Table 4: Examples of Biocatalytic Reactions Relevant to Halogenated Benzyl Alcohol Synthesis

| Enzyme Class | Reaction Type | Substrate Type | Potential Benefit for Synthesis |

| Flavin-Dependent Halogenase (FDH) | Electrophilic Halogenation | Electron-rich aromatics (e.g., phenols, indoles) | Regioselective bromination under mild, aqueous conditions. researchgate.net |

| Non-heme Iron Halogenase | Radical Halogenation | Unactivated C-H bonds | Potential for direct, selective C-H halogenation. nih.gov |

| Alcohol Dehydrogenase (ADH) | Carbonyl Reduction | Aldehydes, Ketones | Highly selective reduction to the alcohol, often with high enantioselectivity for chiral products. nih.gov |

| Vanadium-dependent haloperoxidases (VHPOs) | Halide Oxidation | Wide range of substrates | Catalyzes halogenation at electron-rich sites. acs.org |

The integration of biocatalytic steps into the synthesis of 3,5-Dibromo-4-fluorobenzyl alcohol could lead to more sustainable, efficient, and selective manufacturing processes. nih.gov

Chemical Reactivity and Mechanistic Studies of 3,5 Dibromo 4 Fluorobenzyl Alcohol

Nucleophilic Substitution Reactions Involving Bromine Centers

The benzene (B151609) ring of 3,5-Dibromo-4-fluorobenzyl alcohol is substituted with three halogen atoms, which are generally electron-withdrawing. This electronic feature makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway where a nucleophile replaces a leaving group on the aromatic ring. In this case, the bromine atoms are potential leaving groups.

The SNAr mechanism typically proceeds via a two-step addition-elimination process. A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the solvent, as well as the electronic effects of the other substituents on the ring. rsc.org

Investigation of Reaction Kinetics and Thermodynamics

The relative reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, which is counterintuitive to their bond strengths. wuxibiology.com This is because the rate-determining step is usually the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen, making the attached carbon more electrophilic. However, in some cases, the departure of the leaving group can be rate-limiting. For 3,5-Dibromo-4-fluorobenzyl alcohol, while fluorine is the most electronegative, the bromine atoms are also effective leaving groups.

The thermodynamics of the reaction would be governed by the relative stability of the reactants and products. The formation of a stronger bond between the nucleophile and the aromatic carbon compared to the C-Br bond would favor the substitution product.

Illustrative Kinetic Data for SNAr Reactions of Related Compounds

| Aryl Halide | Nucleophile | Solvent | Relative Rate |

| 1-Bromo-2,4-dinitrobenzene | Piperidine | Methanol (B129727) | 1 |

| 1-Chloro-2,4-dinitrobenzene | Piperidine | Methanol | 3.3 |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | 3300 |

This table illustrates the general trend of leaving group ability in SNAr reactions and is not specific to 3,5-Dibromo-4-fluorobenzyl alcohol.

Substrate Scope and Limitations in Diverse Solvent Systems

The choice of solvent plays a crucial role in SNAr reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are generally preferred as they can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity. uomustansiriyah.edu.iq Protic solvents, like alcohols, can form hydrogen bonds with the nucleophile, which can decrease its nucleophilicity and slow down the reaction rate.

The substrate scope for nucleophilic substitution on 3,5-Dibromo-4-fluorobenzyl alcohol would include a variety of nucleophiles. Strong nucleophiles such as alkoxides, thiolates, and amines would be expected to react. However, the presence of the benzyl (B1604629) alcohol group introduces a potential complication. Under basic conditions, the alcohol proton can be abstracted, forming a benzyloxide. This could potentially lead to side reactions or influence the regioselectivity of the nucleophilic attack.

Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzyl System

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. The regioselectivity of EAS on a substituted benzene ring is directed by the electronic properties of the existing substituents.

Positional Selectivity and Directing Effects of Substituents

In 3,5-Dibromo-4-fluorobenzyl alcohol, the directing effects of the three halogen atoms and the hydroxymethyl group must be considered.

Halogens (Br and F): Halogens are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive than benzene. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the sigma complex or Wheland intermediate). libretexts.orgic.ac.uk

Hydroxymethyl group (-CH₂OH): The hydroxymethyl group is generally considered to be a weak activating group and is ortho, para-directing. The oxygen atom can donate electron density to the ring via resonance, although this effect is weaker than in a hydroxyl or methoxy (B1213986) group.

Considering the substitution pattern, the positions ortho and para to the activating hydroxymethyl group are already occupied by bromine atoms. The position para to the fluorine atom is also occupied by the hydroxymethyl group. The positions open for substitution are C2 and C6, which are ortho to the hydroxymethyl group and meta to the fluorine atom. The directing effects of the substituents are therefore in conflict. However, the ortho, para-directing influence of the halogens would favor substitution at the positions ortho and para to them. Given that the para positions to the bromine atoms are occupied, substitution would be directed to the positions ortho to the bromines, which are C2 and C6.

Mechanistic Probes and Intermediates Characterization

The mechanism of EAS involves the formation of a resonance-stabilized carbocation intermediate, the Wheland intermediate. ic.ac.uk The stability of this intermediate determines the rate and regioselectivity of the reaction. For 3,5-Dibromo-4-fluorobenzyl alcohol, the stability of the possible Wheland intermediates would be influenced by the electronic contributions of all four substituents.

The characterization of such intermediates is challenging due to their transient nature. However, techniques such as low-temperature NMR spectroscopy can sometimes be used to observe these species. researchgate.net Isotopic labeling studies can also provide mechanistic insights. For instance, measuring the kinetic isotope effect by replacing the aromatic proton with deuterium (B1214612) can help determine if the C-H bond breaking step is rate-determining.

Oxidation and Reduction Chemistry of the Benzyl Alcohol Moiety

The benzyl alcohol functional group in 3,5-Dibromo-4-fluorobenzyl alcohol can undergo both oxidation and reduction reactions.

The oxidation of the primary alcohol group can yield either the corresponding aldehyde (3,5-dibromo-4-fluorobenzaldehyde) or the carboxylic acid (3,5-dibromo-4-fluorobenzoic acid), depending on the oxidizing agent and reaction conditions. A variety of reagents can be employed for this transformation. For the selective oxidation to the aldehyde, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly used. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would typically lead to the formation of the carboxylic acid. The presence of the electron-withdrawing halogen atoms on the ring may influence the rate of oxidation.

The reduction of the benzyl alcohol group to a methyl group (to form 3,5-dibromo-4-fluoro-1-methylbenzene) can be achieved through several methods. A common approach is catalytic hydrogenation, often using a palladium catalyst (Pd/C) under a hydrogen atmosphere. Alternative methods include the use of hydriodic acid (HI) with red phosphorus. The choice of reducing agent would need to be compatible with the other functional groups present in the molecule. For instance, some reducing agents might also lead to the hydrodehalogenation (removal of bromine or fluorine atoms).

Summary of Potential Oxidation and Reduction Products

| Starting Material | Reaction Type | Reagent Example | Product |

| 3,5-Dibromo-4-fluorobenzyl alcohol | Mild Oxidation | PCC | 3,5-Dibromo-4-fluorobenzaldehyde (B6150715) |

| 3,5-Dibromo-4-fluorobenzyl alcohol | Strong Oxidation | KMnO₄ | 3,5-Dibromo-4-fluorobenzoic acid |

| 3,5-Dibromo-4-fluorobenzyl alcohol | Reduction | H₂/Pd-C | 3,5-Dibromo-4-fluoro-1-methylbenzene |

Selective Oxidation to 3,5-Dibromo-4-fluorobenzaldehyde and 3,5-Dibromo-4-fluorobenzoic acid

The oxidation of benzyl alcohols is a fundamental transformation in organic synthesis, yielding aldehydes and carboxylic acids that are valuable intermediates. The selective oxidation of 3,5-Dibromo-4-fluorobenzyl alcohol to its corresponding aldehyde or carboxylic acid is influenced by the choice of oxidizing agent and reaction conditions.

Selective Oxidation to Aldehyde:

The conversion of primary alcohols to aldehydes requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of methods have been developed for the selective oxidation of benzyl alcohols. For instance, reagents like pyridinium chlorochromate (PCC) are known to efficiently oxidize primary alcohols to aldehydes. libretexts.org Milder, more environmentally friendly methods have also been developed, such as the use of Eosin Y as a metal-free photocatalyst with molecular oxygen as the oxidant, which has shown high yields for the conversion of various benzyl alcohols to aldehydes. organic-chemistry.orgnih.govresearchgate.net Another approach involves using palladium nanoparticles supported on materials like aluminum oxy-hydroxide (Pd/AlO(OH)), which can catalyze the selective oxidation of benzylic alcohols to the corresponding aldehydes under solvent-free conditions with oxygen gas. nih.gov While specific studies on 3,5-Dibromo-4-fluorobenzyl alcohol are not extensively documented, the principles from the oxidation of other substituted benzyl alcohols are applicable. For example, the oxidation of 3-bromo-4-fluorobenzyl alcohol to 3-bromo-4-fluorobenzaldehyde (B1265969) has been achieved using nitric acid. The electron-withdrawing nature of the bromine and fluorine atoms on the aromatic ring can influence the reaction rate, generally making the alcohol slightly less susceptible to oxidation compared to electron-rich benzyl alcohols.

Oxidation to Carboxylic Acid:

Stronger oxidizing agents are required for the conversion of benzyl alcohols to carboxylic acids. organic-chemistry.org Hot potassium permanganate (KMnO4) or chromic acid (H2CrO4) are classic reagents for this transformation, capable of oxidizing the benzylic carbon-hydrogen bonds to form a carboxylic acid. masterorganicchemistry.comkhanacademy.org These powerful reagents typically cleave any alkyl side chains down to the benzylic carbon, resulting in a benzoic acid derivative. masterorganicchemistry.com The presence of the halogen substituents on the aromatic ring of 3,5-Dibromo-4-fluorobenzyl alcohol is not expected to interfere with this oxidation, and the compound would be converted to 3,5-Dibromo-4-fluorobenzoic acid under these conditions. Modern methods for the oxidation of primary alcohols to carboxylic acids also include catalytic systems, such as using catalytic amounts of CrO3 with a co-oxidant like periodic acid (H5IO6). organic-chemistry.org

| Oxidizing Agent/System | Product | Reaction Type |

| Pyridinium chlorochromate (PCC) | 3,5-Dibromo-4-fluorobenzaldehyde | Selective Oxidation |

| Eosin Y, O₂, light | 3,5-Dibromo-4-fluorobenzaldehyde | Photocatalytic Oxidation |

| Pd/AlO(OH), O₂ | 3,5-Dibromo-4-fluorobenzaldehyde | Catalytic Oxidation |

| Nitric Acid | 3,5-Dibromo-4-fluorobenzaldehyde | Oxidation |

| Potassium permanganate (KMnO₄) | 3,5-Dibromo-4-fluorobenzoic acid | Strong Oxidation |

| Chromic acid (H₂CrO₄) | 3,5-Dibromo-4-fluorobenzoic acid | Strong Oxidation |

| CrO₃ (cat.), H₅IO₆ | 3,5-Dibromo-4-fluorobenzoic acid | Catalytic Oxidation |

Reductive Transformations and Dehalogenation Studies

The reduction of 3,5-Dibromo-4-fluorobenzyl alcohol can proceed via two main pathways: reduction of the alcohol functionality or dehalogenation of the aromatic ring.

Reduction of the Benzyl Alcohol:

The reduction of a benzyl alcohol to the corresponding toluene (B28343) derivative is a challenging transformation that typically requires harsh conditions. One established method involves the use of hydriodic acid (HI) with red phosphorus, which can reduce benzylic alcohols to the corresponding hydrocarbons. nih.gov This reaction is thought to proceed through a radical mechanism. nih.gov Given the stability of the benzyl group, catalytic hydrogenation (e.g., with H₂ over a palladium catalyst) is generally used for the deprotection of benzyl ethers rather than the reduction of benzyl alcohols themselves. jkchemical.com

Dehalogenation:

The bromine atoms on the aromatic ring are susceptible to reductive dehalogenation. Various methods are available for the removal of aryl halides. A common laboratory method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate. Another approach for the reductive dehalogenation of polyhalogenated aromatics involves reacting them with sodium or calcium in the presence of a lower alcohol like methanol. google.com Nickel boride, generated in situ from sodium borohydride (B1222165) and a nickel salt, is also an effective reagent for the hydrodehalogenation of a wide range of organic halides, including aryl bromides, at ambient temperature. researchgate.net The chemoselectivity of these reactions can be influenced by the specific reagents and conditions, potentially allowing for the selective removal of one or both bromine atoms while preserving the alcohol and fluorine functionalities.

| Reagent/System | Transformation |

| Hydriodic acid, Red phosphorus | Reduction of alcohol to hydrocarbon |

| Pd/C, H₂ or Ammonium formate | Reductive dehalogenation |

| Sodium/Calcium, Methanol | Reductive dehalogenation |

| Nickel boride (from NaBH₄, Ni salt) | Reductive dehalogenation |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The two bromine atoms on the aromatic ring of 3,5-Dibromo-4-fluorobenzyl alcohol provide reactive handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex molecules.

Functionalization at Bromine Positions

The differential reactivity of the two bromine atoms can potentially be exploited for selective functionalization. The electronic environment around each bromine is identical in the starting material, but the introduction of a substituent at one position can influence the reactivity of the second.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. researchgate.net It is a versatile method for forming carbon-carbon bonds and is widely used in the synthesis of biaryls and other conjugated systems. 3,5-Dibromo-4-fluorobenzyl alcohol can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to replace one or both bromine atoms with aryl, heteroaryl, or vinyl groups. researchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This reaction can be used to introduce alkenyl groups at the bromine positions of 3,5-Dibromo-4-fluorobenzyl alcohol, leading to the synthesis of stilbene-like structures and other vinyl-substituted aromatics.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgmasterorganicchemistry.com It is a highly efficient method for the synthesis of arylalkynes. The bromine atoms of 3,5-Dibromo-4-fluorobenzyl alcohol can be coupled with various terminal alkynes to introduce alkynyl moieties, which are valuable building blocks for more complex structures. researchgate.net

Synthesis of Conjugated Systems Incorporating the 3,5-Dibromo-4-fluorobenzyl Moiety

The ability to perform sequential or double cross-coupling reactions on 3,5-Dibromo-4-fluorobenzyl alcohol opens up pathways to a wide array of conjugated systems. By carefully selecting the coupling partners and reaction conditions, it is possible to construct extended π-systems with tailored electronic and photophysical properties. For example, a double Suzuki coupling with a diboronic acid could lead to the formation of polymeric or macrocyclic structures. Similarly, sequential Sonogashira couplings with different alkynes would allow for the synthesis of unsymmetrical diarylalkynes. The benzyl alcohol functionality can be retained throughout these transformations or can be further modified in subsequent synthetic steps, adding to the versatility of this building block.

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki-Miyaura | Boronic acid/ester | C-C (sp²-sp²) | Biaryls, Polyaryls |

| Heck | Alkene | C-C (sp²-sp²) | Stilbenes, Vinyl arenes |

| Sonogashira | Terminal alkyne | C-C (sp²-sp) | Arylalkynes, Diarylalkynes |

Derivatization and Functionalization Strategies of 3,5 Dibromo 4 Fluorobenzyl Alcohol

Esterification and Etherification of the Hydroxyl Group

The primary alcohol functionality of 3,5-Dibromo-4-fluorobenzyl alcohol is a prime site for chemical modification through esterification and etherification reactions. These transformations are fundamental in altering the compound's physical and chemical properties, such as lipophilicity, stability, and biological activity.

Synthesis of Chemically Diverse Esters and Ethers

The synthesis of esters from 3,5-Dibromo-4-fluorobenzyl alcohol can be achieved through various established methods. A common approach is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. youtube.comyoutube.com This method is effective for producing a wide range of esters by simply varying the carboxylic acid reactant. For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), can be employed to facilitate the reaction between the alcohol and a carboxylic acid. nih.govorganic-chemistry.org

Ether synthesis can be accomplished via the Williamson ether synthesis, a well-established method involving the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org Given the benzylic nature of the alcohol, it can also be converted into its corresponding methyl or ethyl ethers chemoselectively in the presence of other types of hydroxyl groups. organic-chemistry.org

The following table provides representative examples of esterification and etherification reactions for structurally related benzyl (B1604629) alcohols, illustrating the general conditions that would be applicable to 3,5-Dibromo-4-fluorobenzyl alcohol.

| Precursor Alcohol | Reagent(s) | Product | Reaction Type |

| Benzyl alcohol | Acetic acid, H₂SO₄ | Benzyl acetate | Fischer Esterification |

| 4-Methoxybenzyl alcohol | Carboxylic acid, DCC, DMAP | 4-Methoxybenzyl ester | Carbodiimide-mediated Esterification |

| Benzyl alcohol | Sodium hydride, Methyl iodide | Benzyl methyl ether | Williamson Ether Synthesis |

Impact of Derivatization on Compound Stability and Reactivity

The conversion of the hydroxyl group of 3,5-Dibromo-4-fluorobenzyl alcohol into an ester or ether linkage has a significant impact on the compound's stability and reactivity. Esterification, for instance, can protect the alcohol functionality from oxidation. The resulting esters can exhibit altered reactivity, with the ester group itself being susceptible to hydrolysis back to the alcohol and carboxylic acid under acidic or basic conditions. This property can be exploited in the design of prodrugs, where the active alcohol is released in a specific physiological environment.

Etherification generally leads to more chemically stable derivatives compared to esters. Benzyl ethers are known for their relative stability and are often used as protecting groups in multi-step organic synthesis. nih.gov The presence of the electron-withdrawing bromine and fluorine atoms on the aromatic ring of 3,5-Dibromo-4-fluorobenzyl alcohol would likely influence the reactivity of the benzylic position, potentially affecting the ease of ether cleavage.

Amidation and Amination Reactions of Related Precursors and Derivatives

While direct amidation or amination of the alcohol itself is not a standard transformation, the corresponding derivatives of 3,5-Dibromo-4-fluorobenzyl alcohol, such as the benzyl halide or carboxylic acid, can readily undergo these reactions to introduce nitrogen-containing functional groups.

Formation of Nitrogen-Containing Derivatives for Structure-Activity Relationship Studies

To access amides, 3,5-Dibromo-4-fluorobenzyl alcohol can first be oxidized to the corresponding 3,5-Dibromo-4-fluorobenzoic acid. This carboxylic acid can then be coupled with a variety of amines using standard peptide coupling reagents to form a library of amide derivatives. These amides are of significant interest in medicinal chemistry for exploring structure-activity relationships (SAR), as the amide bond is a key feature in many biologically active molecules.

Amination can be achieved by first converting the alcohol to a good leaving group, such as a tosylate or a bromide (3,5-Dibromo-4-fluorobenzyl bromide). This activated intermediate can then undergo nucleophilic substitution with ammonia (B1221849) or a primary or secondary amine to yield the corresponding benzylamine. These nitrogen-containing derivatives are crucial for introducing basic centers into the molecule, which can be important for receptor binding and pharmacokinetic properties.

Ligand Design and Coordination Chemistry with Metal Centers

The nitrogen and oxygen atoms within the derivatives of 3,5-Dibromo-4-fluorobenzyl alcohol can act as donor atoms for coordination with metal centers. The strategic placement of these heteroatoms allows for the design of novel ligands for use in catalysis or as metal-based therapeutics. For example, Schiff base ligands can be prepared by condensing a 3,5-Dibromo-4-fluorobenzylamine derivative with a suitable aldehyde or ketone. The resulting imine nitrogen, along with other potential donor sites in the molecule, can coordinate to various transition metals. The electronic properties of the dibromo-fluoro-substituted phenyl ring can tune the electron density at the metal center, thereby influencing the catalytic activity or the stability of the metal complex. The design of such ligands is a key aspect of modern coordination chemistry and has led to the development of highly effective catalysts for a range of organic transformations. nih.gov

Design and Synthesis of 3,5-Dibromo-4-fluorobenzyl Alcohol-Based Scaffolds

The 3,5-Dibromo-4-fluorobenzyl moiety can serve as a foundational scaffold for the construction of more complex, three-dimensional molecular architectures. researchgate.net These scaffolds are of interest in drug discovery as they can present functional groups in a well-defined spatial arrangement, allowing for precise interactions with biological targets.

The synthesis of such scaffolds can involve multi-step sequences where the 3,5-Dibromo-4-fluorobenzyl unit is incorporated early on. For example, the alcohol could be used as a starting material to build a heterocyclic ring system fused to the phenyl ring. Alternatively, derivatives such as 3,5-Dibromo-4-fluorobenzaldehyde (B6150715) could undergo cyclization reactions with other bifunctional molecules to create novel ring systems. The bromine atoms on the scaffold provide convenient handles for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the rapid generation of a library of diverse compounds for biological screening.

Creation of Heterocyclic Compounds Incorporating the Halogenated Benzyl Moiety (e.g., triazole derivatives via related benzyl alcohols)

The synthesis of heterocyclic compounds is a major focus of medicinal chemistry due to the prevalence of these structures in bioactive molecules. The 1,2,3-triazole ring, in particular, is a valuable pharmacophore found in a range of therapeutic agents, including anticonvulsants and antimicrobials. The most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govbeilstein-journals.org

A crucial step towards synthesizing triazole derivatives from 3,5-Dibromo-4-fluorobenzyl alcohol involves its conversion into the corresponding benzyl azide (B81097). While direct conversion is possible, a more common and efficient route involves a two-step process: activation of the alcohol followed by nucleophilic substitution with an azide source.

One effective method for the direct conversion of alcohols to azides involves the use of N-(p-toluenesulfonyl)imidazole (TsIm) and sodium azide in the presence of a catalytic amount of tetra-n-butylammonium iodide (TBAI). researchgate.net Another practical one-pot procedure utilizes a combination of triphenylphosphine, iodine, and imidazole (B134444) to convert benzyl alcohols into benzyl azides in the presence of sodium azide in DMSO. researchgate.netias.ac.in Alternatively, the alcohol can be converted to a good leaving group, such as a benzyl chloride, which can then be displaced by an azide ion. A highly chemoselective and rapid method for the chlorination of benzyl alcohols under neutral conditions uses 2,4,6-trichloro-1,3,5-triazine (TCT) catalyzed by dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgthieme-connect.com

Once the key intermediate, 3,5-dibromo-4-fluorobenzyl azide, is synthesized, it can readily undergo a CuAAC reaction with a variety of terminal alkynes to yield a library of 1,4-disubstituted 1,2,3-triazole derivatives. This reaction is known for its high yields, mild reaction conditions, and broad substrate scope. nih.govbeilstein-journals.org

Table 1: Potential Synthesis of 1-(3,5-Dibromo-4-fluorobenzyl)-4-(substituted)-1H-1,2,3-triazoles

| Entry | Alkyne Reactant | Resulting Triazole Derivative |

| 1 | Phenylacetylene | 1-(3,5-Dibromo-4-fluorobenzyl)-4-phenyl-1H-1,2,3-triazole |

| 2 | Propargyl alcohol | (1-(3,5-Dibromo-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol |

| 3 | Ethynyltrimethylsilane | 1-(3,5-Dibromo-4-fluorobenzyl)-4-(trimethylsilyl)-1H-1,2,3-triazole |

| 4 | 1-Ethynylcyclohexene | 1-(3,5-Dibromo-4-fluorobenzyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole |

The resulting triazole derivatives, bearing the 3,5-dibromo-4-fluorobenzyl moiety, are valuable compounds for further functionalization. The bromine atoms on the aromatic ring can serve as handles for subsequent cross-coupling reactions, allowing for the introduction of additional complexity and the construction of more elaborate molecular architectures.

Multistep Synthesis of Complex Organic Architectures

Multistep synthesis is the art of constructing complex organic molecules from simpler, commercially available starting materials through a sequence of chemical reactions. youtube.com The design of a successful multistep synthesis relies on a deep understanding of reaction mechanisms, functional group compatibility, and retrosynthetic analysis. Halogenated benzyl alcohols, such as 3,5-Dibromo-4-fluorobenzyl alcohol, are valuable building blocks in this context due to the diverse reactivity of their functional groups.

The 3,5-dibromo-4-fluorobenzyl unit can be strategically incorporated into larger molecules, where the halogen atoms provide latent functionality for subsequent transformations. For instance, the bromine atoms can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the aromatic core of the molecule at a later stage in the synthetic sequence.

A hypothetical retrosynthetic analysis for a complex target molecule containing the 3,5-dibromo-4-fluorobenzyl moiety might involve disconnecting the molecule at a key bond that was formed via a cross-coupling reaction. This would lead back to a simpler intermediate still containing the halogenated benzyl group, which in turn could be traced back to 3,5-Dibromo-4-fluorobenzyl alcohol.

The fluorine atom on the ring also plays a significant role, often enhancing the metabolic stability and modulating the electronic properties of the molecule, which is a desirable feature in the design of new drug candidates. researchgate.net The strategic placement of fluorine can influence the acidity of neighboring protons and the reactivity of other functional groups on the ring.

The benzylic alcohol itself can be oxidized to the corresponding aldehyde or carboxylic acid, providing further opportunities for functionalization, such as the formation of imines, esters, or amides. The in-situ generation of aldehydes from benzyl alcohols has been utilized for the synthesis of heterocyclic compounds like 1,4-dihydropyridines. d-nb.info

The combination of a reactive benzylic alcohol and multiple halogen atoms with differential reactivity makes 3,5-Dibromo-4-fluorobenzyl alcohol a powerful and versatile starting material for the efficient construction of complex and functionally rich organic molecules.

Spectroscopic and Structural Elucidation of 3,5 Dibromo 4 Fluorobenzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 3,5-Dibromo-4-fluorobenzyl alcohol, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with advanced 2D techniques, offers a complete assignment of its atomic and spatial arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of 3,5-Dibromo-4-fluorobenzyl alcohol are predicted to exhibit characteristic signals that reflect the influence of the bromine and fluorine substituents on the benzene (B151609) ring. The symmetry of the molecule simplifies the aromatic region of the spectra.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the aromatic region is expected to show a single signal for the two equivalent aromatic protons (H-2 and H-6). The chemical shift of these protons will be influenced by the deshielding effect of the adjacent bromine atoms and the shielding/deshielding effect of the fluorine atom, which is transmitted through the aromatic system. The benzylic protons of the -CH₂OH group will appear as a distinct signal, the multiplicity of which will depend on the coupling with the hydroxyl proton. The hydroxyl proton itself will typically present as a broad singlet, although its chemical shift and multiplicity can be solvent and concentration-dependent due to chemical exchange. expertsmind.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to the molecular symmetry, the aromatic region will display signals for three distinct carbon environments: C-1, C-2/C-6, C-3/C-5, and C-4. The carbon atoms directly bonded to the bromine atoms (C-3 and C-5) are expected to be significantly downfield due to the heavy atom effect. The carbon atom attached to the fluorine (C-4) will show a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F). rsc.org The benzylic carbon (C-7) will also be identifiable in the spectrum.

Coupling Constant Analysis: Analysis of the coupling constants in both ¹H and ¹³C NMR spectra provides valuable information about the connectivity of the atoms. The magnitude of the proton-fluorine (JH-F) and carbon-fluorine (JC-F) coupling constants across multiple bonds can be used to confirm the substitution pattern on the aromatic ring. For instance, a three-bond coupling (³JH-F) between the aromatic protons and the fluorine atom would be expected. Similarly, two-bond (²JC-F) and three-bond (³JC-F) couplings will be observable for the aromatic carbons.

Predicted NMR Data for 3,5-Dibromo-4-fluorobenzyl alcohol:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2, H-6 | 7.5 - 7.8 | d | ³JH-F ≈ 2-4 |

| -CH₂OH | ~4.7 | s or d | |

| -OH | Variable | br s |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Predicted Coupling Constant (Hz) |

| C-1 | ~138 | |

| C-2, C-6 | ~130 | ²JC-F ≈ 15-25 |

| C-3, C-5 | ~115 | ³JC-F ≈ 3-5 |

| C-4 | ~155 | ¹JC-F ≈ 240-260 |

| -CH₂OH | ~64 |

Note: The predicted values are based on the analysis of similar halogenated benzyl (B1604629) alcohols and general NMR principles. Actual experimental values may vary. rsc.orgoregonstate.educhemicalbook.comchemicalbook.comchemicalbook.com

Advanced NMR Techniques (2D-NMR, NOESY) for Conformation and Stereochemistry

To unambiguously assign all proton and carbon signals and to investigate the spatial arrangement of the atoms, advanced 2D NMR techniques are employed.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful technique for determining the through-space proximity of atoms, which is crucial for conformational analysis. numberanalytics.comlibretexts.org For 3,5-Dibromo-4-fluorobenzyl alcohol, a NOESY experiment could reveal correlations between the benzylic protons (-CH₂OH) and the aromatic protons (H-2 and H-6). The intensity of these NOE cross-peaks is related to the distance between the protons, providing insights into the preferred orientation of the hydroxymethyl group relative to the aromatic ring. This information is critical for understanding the conformational preferences and the potential for intramolecular interactions. researchgate.netacdlabs.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Functional Group Vibrations Analysis

The IR and Raman spectra of 3,5-Dibromo-4-fluorobenzyl alcohol will exhibit characteristic bands corresponding to the vibrations of its functional groups.

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the alcohol group, which is often broadened due to hydrogen bonding. youtube.com

C-H Aromatic Stretch: Weak to medium bands in the region of 3000-3100 cm⁻¹ are expected for the C-H stretching vibrations of the aromatic ring.

C-H Aliphatic Stretch: Bands corresponding to the symmetric and asymmetric stretching of the methylene (B1212753) (-CH₂) group will appear in the 2850-2960 cm⁻¹ region.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region of the IR spectrum is characteristic of the C-O stretching vibration of the primary alcohol. youtube.com

C-Br Stretch: The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

C-F Stretch: The C-F stretching vibration will give rise to a strong absorption band, usually in the 1000-1400 cm⁻¹ range.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H | Stretch | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H | Stretch | 3000-3100 | Medium to Weak | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Medium | Medium |

| Aromatic C=C | Stretch | 1450-1600 | Medium | Strong |

| C-O | Stretch | 1000-1260 | Strong | Medium |

| C-F | Stretch | 1000-1400 | Strong | Weak |

| C-Br | Stretch | 500-600 | Strong | Strong |

Note: The predicted frequency ranges are based on general vibrational spectroscopy principles and data for similar compounds. The complementarity of IR and Raman spectroscopy is evident, as vibrations that are strong in one are often weak in the other. nih.govlibretexts.orgnih.gov

Conformational Analysis using Vibrational Modes

The rotational orientation of the hydroxymethyl group (-CH₂OH) relative to the aromatic ring can be investigated using vibrational spectroscopy. rsc.org Different conformers of the molecule will have slightly different vibrational frequencies, particularly for modes involving the -CH₂OH group and the adjacent C-C bonds. By analyzing the fine structure of the vibrational bands, potentially at low temperatures to "freeze out" different conformers, it is possible to identify the presence of multiple stable conformations. nih.gov For instance, the C-O stretching mode and the CH₂ rocking or twisting modes can be sensitive to the dihedral angle between the C-O bond and the plane of the aromatic ring. Theoretical calculations of the vibrational frequencies for different possible conformers can be compared with the experimental IR and Raman spectra to determine the most stable conformation in the solid state or in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the analysis of 3,5-Dibromo-4-fluorobenzyl alcohol, MS provides unambiguous confirmation of its elemental composition and offers insights into its structural integrity through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision, typically to four or five decimal places. This accuracy allows for the determination of the exact mass, which is based on the monoisotopic masses of the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁹F, ⁷⁹Br, ¹⁶O), rather than the average atomic weights.

For 3,5-Dibromo-4-fluorobenzyl alcohol, the molecular formula is C₇H₅Br₂FO. The presence of two bromine atoms is particularly significant, as bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), in nearly equal proportions. This results in a characteristic isotopic pattern for the molecular ion peak. The peak corresponding to the molecule containing two ⁷⁹Br isotopes is denoted as [M]⁺. The [M+2]⁺ peak, representing a molecule with one ⁷⁹Br and one ⁸¹Br, will be approximately twice the intensity of the [M]⁺ peak. The [M+4]⁺ peak, from the molecule containing two ⁸¹Br isotopes, will have an intensity similar to the [M]⁺ peak, creating a distinctive 1:2:1 ratio that is a hallmark of dibrominated compounds.

The theoretical exact mass calculated from the most abundant isotopes provides a precise benchmark for experimental HRMS data, confirming the compound's identity.

Table 1: Theoretical Mass Data for 3,5-Dibromo-4-fluorobenzyl alcohol

| Parameter | Value |

| Molecular Formula | C₇H₅Br₂FO |

| Nominal Mass | 282 Da |

| Average Mass | 283.93 Da |

| Monoisotopic (Exact) Mass | 281.8729 amu (for ¹²C₇H₅⁷⁹Br₂¹⁹F¹⁶O) |

Fragmentation Pathways and Structural Confirmation

In mass spectrometry, the molecular ion is often subjected to an energy source that causes it to break apart into smaller, charged fragments. The pattern of these fragments is predictable and reproducible, serving as a molecular fingerprint that can be used to confirm the compound's structure. The fragmentation of benzyl alcohols and haloarenes follows several common pathways. youtube.com

For 3,5-Dibromo-4-fluorobenzyl alcohol, the key expected fragmentation patterns include:

Loss of a Bromine Atom: Cleavage of a carbon-bromine bond is a common pathway for alkyl halides. youtube.com This would result in a significant fragment ion at [M-Br]⁺. Due to bromine's isotopes, this would appear as two peaks corresponding to the loss of ⁷⁹Br or ⁸¹Br.

Benzylic Cleavage: The bond between the aromatic ring and the hydroxymethyl group can cleave. Loss of the •CH₂OH radical (mass 31) would generate the 3,5-dibromo-4-fluorophenyl cation.

Loss of Water: Like other alcohols, benzyl alcohol can undergo dehydration, leading to a loss of H₂O (mass 18). youtube.com

Formation of Tropylium (B1234903) Ion: Benzyl compounds are known to rearrange to form a stable tropylium or substituted tropylium cation. stackexchange.com The initial loss of a hydrogen atom can be followed by the loss of carbon monoxide (CO) from the resulting cation. stackexchange.com

Analysis of these fragments allows for the piecemeal reconstruction of the molecule, confirming the presence and connectivity of the hydroxymethyl group, the fluorine atom, and the two bromine atoms on the benzene ring.

Table 2: Predicted Mass Spectrometry Fragments for 3,5-Dibromo-4-fluorobenzyl alcohol

| Fragmentation Pathway | Resulting Fragment Ion | Predicted m/z (using ⁷⁹Br) |

| Molecular Ion | [C₇H₅Br₂FO]⁺ | 282 |

| Loss of Bromine | [C₇H₅BrFO]⁺ | 203 |

| Loss of Hydroxymethyl Radical | [C₆H₂Br₂F]⁺ | 251 |

| Benzylic Cleavage (loss of aryl) | [CH₂OH]⁺ | 31 |

| Loss of Water | [C₇H₃Br₂F]⁺ | 264 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. While a specific, publicly available crystal structure for 3,5-Dibromo-4-fluorobenzyl alcohol has not been reported, the principles of the technique and the expected structural features can be discussed based on analyses of similar molecules. nih.gov A successful crystallographic analysis would provide definitive proof of the substitution pattern on the aromatic ring and reveal the molecule's preferred conformation in the crystal lattice.

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. The functional groups present in 3,5-Dibromo-4-fluorobenzyl alcohol—hydroxyl (-OH), bromine, and fluorine—are all capable of participating in significant intermolecular forces that would direct its solid-state architecture.

Hydrogen Bonding: The most dominant directional interaction is expected to be hydrogen bonding involving the alcohol's hydroxyl group. The hydroxyl hydrogen can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor, leading to the formation of O-H···O hydrogen bonds. These interactions typically organize molecules into chains or dimeric motifs.

Halogen Bonding: The bromine atoms on the aromatic ring can act as halogen bond donors. uni-muenchen.de This is a highly directional interaction where the electropositive region on the pole of the bromine atom (the σ-hole) is attracted to a Lewis base, such as the oxygen or fluorine atom of a neighboring molecule. uni-muenchen.de This could result in C-Br···O or C-Br···F interactions, further stabilizing the crystal lattice.

The interplay and relative strength of these competing interactions would determine the final, most thermodynamically stable, three-dimensional arrangement.

Table 3: Potential Intermolecular Interactions in Crystalline 3,5-Dibromo-4-fluorobenzyl alcohol

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | -OH (Hydrogen) | -OH (Oxygen) |

| Halogen Bond | C-Br (Bromine) | -OH (Oxygen), -F (Fluorine) |

| Weak Hydrogen Bond | C-H | -F (Fluorine), -OH (Oxygen), π-system |

| π-π Stacking | Aromatic Ring | Aromatic Ring |

Computational Investigations into the Electronic Structure and Reactivity of 3,5 Dibromo 4 Fluorobenzyl Alcohol

Density Functional Theory (DFT) Calculations

DFT calculations serve as a cornerstone for understanding the fundamental quantum mechanical nature of 3,5-Dibromo-4-fluorobenzyl alcohol. These calculations offer a robust framework for predicting its structural and electronic characteristics.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis involves determining the most stable three-dimensional arrangement of atoms in the 3,5-Dibromo-4-fluorobenzyl alcohol molecule. This process, known as geometry optimization, seeks the lowest energy conformation. For this molecule, a key aspect of its structure is the orientation of the hydroxymethyl group (-CH₂OH) relative to the aromatic ring.

Conformational analysis of substituted benzyl (B1604629) alcohols has shown that the rotational barrier of the C-C bond connecting the methylene (B1212753) group to the phenyl ring is relatively low, allowing for different spatial arrangements. The most stable conformer is typically one where steric hindrance is minimized and favorable intramolecular interactions, if any, are maximized. In the case of 3,5-Dibromo-4-fluorobenzyl alcohol, the bulky bromine atoms flanking the fluorinated carbon and the hydroxymethyl group significantly influence the preferred geometry.

| Parameter | Optimized Value |

| C-C (ring) bond lengths | ~1.39 - 1.41 Å |

| C-Br bond lengths | ~1.90 Å |

| C-F bond length | ~1.35 Å |

| C-O bond length | ~1.43 Å |

| O-H bond length | ~0.97 Å |

| C-C-O bond angle | ~112° |

| Dihedral Angle (C-C-C-O) | Varies with conformation |

Note: The values presented are typical approximate values for such structures and would be precisely determined through specific DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For 3,5-Dibromo-4-fluorobenzyl alcohol, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group. The LUMO, conversely, is likely distributed over the aromatic ring, with significant contributions from the carbon atoms bonded to the electronegative halogen atoms. The presence of bromine and fluorine atoms is anticipated to lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap and influencing the molecule's susceptibility to nucleophilic attack.

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Note: Specific energy values require dedicated DFT calculations for 3,5-Dibromo-4-fluorobenzyl alcohol.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry of 3,5-Dibromo-4-fluorobenzyl alcohol, a theoretical spectrum can be generated. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of chemical bonds.

Key vibrational modes for this molecule would include the O-H stretching of the alcohol group, C-H stretching of the aromatic ring and methylene group, C-O stretching, and the characteristic vibrations associated with the C-Br and C-F bonds. Comparing the calculated frequencies with experimental spectroscopic data allows for a detailed understanding of the molecule's vibrational behavior and confirms the accuracy of the computed structure.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | ~3600 |

| Aromatic C-H Stretch | ~3100-3000 |

| CH₂ Stretch | ~2950-2850 |

| C-O Stretch | ~1050 |

| C-F Stretch | ~1200 |

| C-Br Stretch | ~600-500 |

Note: These are approximate frequency ranges and would be precisely calculated for the specific molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, offering valuable insights into its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors indicating varying electrostatic potential.

For 3,5-Dibromo-4-fluorobenzyl alcohol, the MEP map is expected to show regions of negative potential (typically colored red or yellow) around the electronegative oxygen and fluorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms, particularly the hydroxyl hydrogen, making them potential sites for nucleophilic attack. The bromine atoms can exhibit a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can lead to halogen bonding interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized bonds, lone pairs, and anti-bonding orbitals that align with the intuitive Lewis structure concept.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational changes, vibrations, and interactions with its environment (such as a solvent) at a finite temperature.

Solvent Effects and Solution-Phase Conformations

The local environment created by solvent molecules plays a critical role in determining the stable conformations and, consequently, the reactivity of flexible molecules like 3,5-Dibromo-4-fluorobenzyl alcohol. Computational studies on related halogenated benzyl alcohols have demonstrated that solvent effects can significantly complicate the direct comparison between gas-phase predictions and behavior in solution rsc.org. The conformational landscape of this compound is primarily defined by the rotational freedom of the hydroxymethyl group (-CH₂OH) relative to the substituted benzene (B151609) ring.

In the gas phase or non-polar solvents, the conformational preferences are governed by intramolecular forces. For halogenated benzyl alcohols, the formation of intramolecular hydrogen bonds (IHBs) between the hydroxyl proton and a halogen substituent is a key stabilizing interaction nih.gov. In the case of 3,5-Dibromo-4-fluorobenzyl alcohol, a potential O-H···F intramolecular hydrogen bond could stabilize specific conformers. Studies on ortho-fluorinated benzyl alcohols have shown that such interactions strongly influence the conformational landscape nih.gov. The presence of bromine atoms at the 3 and 5 positions would further influence conformational stability through steric and electronic effects.

The introduction of a solvent medium alters the energetic balance between different conformers. The stability of any given conformation in solution is a function of both intramolecular energies and the free energy of solvation. Key factors influenced by the solvent include:

Hydrogen Bonding: Polar protic solvents (e.g., water, ethanol) can compete with intramolecular hydrogen bonds. By acting as hydrogen bond donors and acceptors, they can disrupt the O-H···F bond in favor of stronger intermolecular hydrogen bonds with the solvent. Conversely, non-polar, aprotic solvents would have a lesser effect, making the IHB-stabilized conformer more likely to be populated. The preference for a specific conformation can be highly dependent on solvent polarity, with more polar environments often favoring more "open" structures where the hydroxyl group is available for solvation gre.ac.uk.

Dielectric Constant: The bulk dielectric constant of the solvent influences electrostatic interactions. Solvents with high dielectric constants can stabilize conformations with larger dipole moments. As the orientation of the C-O bond and the C-Halogen bonds changes with rotation, the net dipole moment of the molecule is altered, and the conformer with the largest dipole moment will be preferentially stabilized in a more polar solvent.

Preferential Solvation: In mixed solvent systems (e.g., ethanol (B145695)/water), the immediate vicinity of the 3,5-Dibromo-4-fluorobenzyl alcohol molecule may have a different composition than the bulk solvent. Depending on the specific interactions, one solvent component may preferentially solvate the molecule. For instance, the hydroxyl group would likely be preferentially solvated by the more polar component (water), while the brominated aromatic ring would be preferentially solvated by the less polar organic co-solvent.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural or physicochemical features of molecules with their macroscopic properties, such as boiling point, solubility, or reactivity. These models are particularly valuable for predicting the properties of new or untested compounds, filling data gaps without the need for extensive experimentation nih.gov. For a molecule like 3,5-Dibromo-4-fluorobenzyl alcohol, QSPR can be a powerful tool to estimate its properties based on a database of related chemical structures.

The development of a robust QSPR model follows a systematic process:

Data Set Curation: A diverse set of molecules with known, experimentally determined properties is assembled. For predicting properties of 3,5-Dibromo-4-fluorobenzyl alcohol, this set would ideally include a variety of substituted and halogenated benzyl alcohols.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical "descriptors" are calculated. These descriptors encode different aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D graph representation of the molecule (e.g., connectivity indices).

Constitutional descriptors: Related to the molecular formula (e.g., molecular weight, atom counts) nih.gov.

Geometric descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area).